Terbutaline-d9 is a deuterated analog of terbutaline, which is a selective beta-2 adrenergic agonist primarily used for the treatment of asthma and other respiratory conditions. The addition of deuterium atoms in terbutaline-d9 enhances its stability and can improve the accuracy of analytical methods, particularly in pharmacokinetic studies. This compound is significant in both clinical and research settings, especially for doping control in sports, where it is monitored due to its performance-enhancing properties.
Terbutaline-d9 is classified as a beta-2 adrenergic agonist. It is derived from terbutaline, a compound that acts on beta-2 adrenergic receptors to induce bronchodilation. The synthesis of terbutaline-d9 can be traced to various chemical processes that incorporate deuterium into the original terbutaline structure, enhancing its analytical detectability without altering its pharmacological activity significantly.
The synthesis of terbutaline-d9 involves several methods that typically include the following steps:
The molecular formula for terbutaline-d9 is . The incorporation of deuterium atoms alters the molecular weight slightly compared to non-deuterated terbutaline.
Terbutaline-d9 participates in various chemical reactions typical of beta-adrenergic compounds:
The presence of deuterium may affect the kinetics of these reactions slightly but generally maintains similar metabolic pathways as non-deuterated forms.
Terbutaline-d9 functions by stimulating beta-2 adrenergic receptors located on bronchial smooth muscle cells. This stimulation leads to:
Terbutaline-d9 has several scientific applications:
Terbutaline-d9 incorporates nine deuterium atoms at specific molecular sites to create a stable isotopologue. The deuterium atoms are strategically positioned on the tert-butylamino group, replacing all nine hydrogen atoms with deuterium (three on the methyl groups and six on the propan-2-yl moiety). This results in the molecular formula C₁₂H₁₀D₉NO₃, with a molecular weight of 234.34 g/mol [1] [4] [6]. The chemical structure is represented as 5-(1-hydroxy-2-((2-(methyl-d₃)propan-2-yl-1,1,1,3,3,3-d₆)amino)ethyl)benzene-1,3-diol [1]. This precise labeling ensures minimal alteration to the parent compound’s chemical behavior while enabling distinct detection in mass spectrometry.
The synthesis employs deuterated precursors to achieve high isotopic enrichment. Key steps include:
Table 1: Synthetic Routes for Terbutaline-d9
Precursor | Reaction Type | Deuterated Site | Isotopic Abundance |
---|---|---|---|
CD₃-C(CD₃)₂-NH₂ | Nucleophilic substitution | Methyl-d₃ + propan-2-yl-d₆ | >98% [8] |
CD₃-C(CD₃)₂-NH₂ | Reductive amination | Methyl-d₃ + propan-2-yl-d₆ | 98.5% [7] |
Terbutaline-d9 free base | Salt formation | Acetate hemihydrate | >95% (HPLC) [4] |
Achieving isotopic abundances >98% requires stringent control:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4